molecular formula C12H11F2NO3 B1390779 1-(2,4-Difluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 1098340-12-5

1-(2,4-Difluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B1390779
CAS No.: 1098340-12-5
M. Wt: 255.22 g/mol
InChI Key: HIELWKUFWOBERF-UHFFFAOYSA-N
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Description

1-(2,4-Difluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid is a high-purity chemical compound offered for research and development purposes. This molecule features a 5-oxopyrrolidine-3-carboxylic acid core, a heterocyclic scaffold of significant interest in medicinal chemistry due to its presence in various biologically active molecules . The structure is further functionalized with a 2,4-difluorobenzyl group attached to the nitrogen atom. The incorporation of fluorine atoms is a common strategy in drug design, as their high electronegativity can influence the molecule's electronic properties, metabolic stability, and its ability to form hydrogen bonds with biological targets . This compound serves as a versatile synthetic intermediate or building block for the development of novel pharmaceutical candidates. While specific biological data for this exact compound may be limited, research on closely related 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives has demonstrated promising anticancer properties. Studies have shown that such derivatives, particularly hydrazones, exhibit potent cytotoxic effects against aggressive cancer cell lines, including prostate adenocarcinoma (PPC-1) and melanoma (A375), in both monolayer and 3D cell culture models . The 5-oxopyrrolidine core is a privileged structure in the design of low molecular weight compounds that can target specific enzymes or receptors, potentially blocking oncogenic signaling pathways and interfering with cancer cell proliferation . Researchers can utilize this compound to explore its potential applications, which may include serving as a precursor for the synthesis of more complex molecules like hydrazones, azoles, and other heterocyclic systems with potential bioactive properties . This product is intended for research applications in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic uses, nor for human consumption. The buyer assumes responsibility for ensuring product identity and/or purity and for all handling in accordance with safe laboratory practices.

Properties

IUPAC Name

1-[(2,4-difluorophenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F2NO3/c13-9-2-1-7(10(14)4-9)5-15-6-8(12(17)18)3-11(15)16/h1-2,4,8H,3,5-6H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIELWKUFWOBERF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=C(C=C(C=C2)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301162757
Record name 3-Pyrrolidinecarboxylic acid, 1-[(2,4-difluorophenyl)methyl]-5-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301162757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1098340-12-5
Record name 3-Pyrrolidinecarboxylic acid, 1-[(2,4-difluorophenyl)methyl]-5-oxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1098340-12-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyrrolidinecarboxylic acid, 1-[(2,4-difluorophenyl)methyl]-5-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301162757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via Reaction with Itaconic Acid

1-(2,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid can be synthesized through the reaction of 2,4-difluoroaniline with itaconic acid.

Derivatization

The product of the reaction between 2,4-difluoroaniline and itaconic acid, 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid, can undergo further modification. For example, esterification using a catalytic amount of sulfuric acid yields methyl 1-(2,4-difluorophenyl)pyrrolidin-2-one carboxylate. This methyl ester can then be transformed into hydrazide by reacting with hydrazine monohydrate in refluxing isopropanol. The hydrazide can then react with aromatic aldehydes in isopropanol to produce desired products. Moreover, the synthesized compound can be alkylated using iodoethane in a strongly alkaline medium with DMF as a solvent.

Use as an Intermediate

1-(2,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid can serve as a crucial starting material in synthesizing various derivatives with potential anticancer activity.

Example: Synthesis of (S)-3-hydroxy-1-(1H-indol-5-yl)-2-oxo-pyrrolidine-3-carboxylic acid 3,5-difluoro-benzylamide

Although this is a different compound, a similar synthesis is described in the patent literature. The process involves multiple steps and solvent extractions. For instance, ethyl acetate and water are added, followed by phase separation and re-extraction of the aqueous layer with ethyl acetate. The combined organic layer is then processed further.

Reaction data

Reactant 1 Reactant 2 Product Catalyst Solvent Other Reagents
2,4-difluoroaniline Itaconic acid 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid Sulfuric acid Isopropanol Hydrazine monohydrate

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Difluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.

    Substitution: The difluorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .

Scientific Research Applications

1-(2,4-Difluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: The compound is used in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of 1-(2,4-Difluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

Below is a comparative analysis of the target compound and its analogs, focusing on substituents, bioactivity, and applications:

Compound Name Substituents Molecular Formula Key Bioactivity/Application Research Findings References
1-(2,4-Difluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid 2,4-Difluorobenzyl C₁₂H₁₁F₂NO₃ Under investigation (potential anticancer, antiviral) Used as a building block in organic synthesis; structural analogs show receptor-binding enhancements.
1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives 5-Chloro-2-hydroxyphenyl + heterocycles C₁₁H₉ClNO₄ Antioxidant Exhibited 1.5× higher DPPH radical scavenging than ascorbic acid; optical density = 1.149 in reducing power assays.
1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid 4-Fluorobenzyl C₁₂H₁₂FNO₃ Elastase inhibition Synthesized as part of a human neutrophil elastase inhibitor; improved binding affinity observed.
5-Aryl-4-(1H-benzo[d]imidazol-2-yl)-1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one Benzoimidazole + thiazole C₂₅H₁₈N₄O₂S Antibacterial/Antifungal Active against gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans).
1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid 2-Fluorobenzyl C₁₂H₁₂FNO₃ Not reported (structural analog) Used in analytical chemistry as a reference compound.

Key Differences in Bioactivity

  • Antioxidant Activity : Derivatives with 5-chloro-2-hydroxyphenyl substituents (e.g., compound in ) outperform ascorbic acid due to electron-donating groups (hydroxyl, chloro) that stabilize free radicals.
  • Enzyme Inhibition : The 4-fluorobenzyl analog () shows specificity for human neutrophil elastase, likely due to fluorine’s electronegativity enhancing interactions with the enzyme’s active site.
  • Antimicrobial Activity : Heterocyclic substituents (e.g., benzoimidazole in ) broaden activity spectra by introducing planar aromatic systems that disrupt microbial membranes or enzymes.

Physicochemical Properties

  • Solubility : The carboxylic acid group in all compounds enhances water solubility, critical for bioavailability.
  • Metabolic Stability : Fluorinated benzyl groups (2,4-difluoro vs. 4-fluoro) reduce oxidative metabolism, extending half-life in vivo .

Biological Activity

1-(2,4-Difluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid (CAS No. 1098340-12-5) is an organic compound with a pyrrolidine ring that has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores the synthesis, biological activity, and mechanisms of action of this compound, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The compound features a pyrrolidine ring substituted with a 2,4-difluorobenzyl group and a carboxylic acid group . The synthesis typically involves:

  • Starting Material : 2,4-difluorobenzylamine is prepared from 2,4-difluorobenzonitrile through reduction.
  • Formation of Pyrrolidine Ring : Reacting the amine with suitable precursors to form the pyrrolidine structure.
  • Carboxylic Acid Introduction : The final step involves introducing the carboxylic acid group through various chemical transformations.

Anticancer Activity

Recent studies have demonstrated that derivatives of 5-oxopyrrolidine exhibit significant anticancer properties. In particular:

  • In Vitro Studies : The compound was tested against A549 human lung adenocarcinoma cells using MTT assays to assess cytotoxicity. Results indicated that modifications to the structure, such as substitutions on the phenyl ring, influenced activity levels significantly.
CompoundViability (%)Comments
178–86Weak activity
664Enhanced activity with 4-chlorophenyl substitution
850Most potent activity observed

Notably, compounds with specific substitutions (e.g., 4-dimethylamino phenyl ) showed enhanced cytotoxicity towards both cancerous and non-cancerous cells .

Antimicrobial Activity

The antimicrobial potential of this compound was evaluated against various multidrug-resistant pathogens:

  • Pathogens Tested : Methicillin-resistant Staphylococcus aureus (MRSA), Klebsiella pneumoniae, and Pseudomonas aeruginosa.
PathogenActivity Observed
MRSASignificant inhibition
Klebsiella pneumoniaeModerate inhibition
Pseudomonas aeruginosaVariable results

The compound exhibited structure-dependent antimicrobial activity, indicating that modifications can enhance efficacy against resistant strains .

The biological activity of this compound is believed to involve:

  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors, altering their function.
  • Cell Cycle Disruption : Anticancer properties may stem from inducing apoptosis in cancer cells through disruption of cell cycle progression.

Case Studies

  • Study on Anticancer Properties : A study involving various derivatives showed that specific substitutions led to reduced viability in A549 cells, highlighting the importance of structural modifications in enhancing anticancer efficacy.
  • Antimicrobial Resistance Research : Another study focused on the compound's effectiveness against resistant strains of bacteria, emphasizing its potential as a scaffold for developing new antimicrobial agents.

Q & A

Q. What are the established synthetic routes for 1-(2,4-difluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid?

The compound is synthesized via a two-step process:

  • Step 1 : Reacting 2,4-difluoroaniline with itaconic acid in water under reflux conditions to form the pyrrolidinone backbone.
  • Step 2 : Esterification using a catalytic amount of sulfuric acid to introduce the acetyl group, yielding 4-acetyl-1-(2,4-difluorophenyl)pyrrolidin-2-one as an intermediate .
  • Purification : Recrystallization or column chromatography ensures high purity (>95%) for downstream applications.

Q. Which spectroscopic methods are critical for structural validation of this compound?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm the presence of the difluorobenzyl group (δ 6.8–7.2 ppm for aromatic protons) and the pyrrolidinone carbonyl (δ 170–175 ppm).
  • IR Spectroscopy : Peaks at ~1700 cm1^{-1} (C=O stretch) and ~1250 cm1^{-1} (C-F stretch) validate functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]+^+) and fragmentation patterns .

Q. How does the difluorobenzyl substituent influence the compound's physicochemical properties?

The 2,4-difluorobenzyl group enhances:

  • Lipophilicity : LogP increases by ~1.5 compared to non-fluorinated analogs, improving membrane permeability.
  • Metabolic Stability : Fluorine atoms reduce oxidative metabolism via cytochrome P450 enzymes.
  • Electron-Withdrawing Effects : Stabilizes the pyrrolidinone ring, reducing hydrolysis susceptibility .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during synthesis?

  • Catalyst Screening : Replace sulfuric acid with milder catalysts (e.g., Amberlyst-15) to reduce side reactions like over-esterification.
  • Solvent Optimization : Use aprotic solvents (e.g., DMF or THF) instead of water to suppress unwanted ring-opening reactions.
  • Temperature Control : Maintain reflux at 80–90°C to balance reaction rate and byproduct formation .

Q. What computational methods are suitable for predicting the compound's reactivity with biological targets?

  • Molecular Docking : Use AutoDock Vina to simulate binding to enzymes like PYCR1 (pyrroline-5-carboxylate reductase 1), which shares structural homology with related pyrrolidinones.
  • DFT Calculations : Analyze frontier molecular orbitals (FMOs) to predict nucleophilic/electrophilic sites for functionalization.
  • MD Simulations : Assess stability in aqueous environments using GROMACS with CHARMM force fields .

Q. How do structural analogs (e.g., 1-(4-fluorobenzyl) derivatives) compare in biological activity?

  • Activity Trends : 2,4-Difluorinated analogs show 2–3x higher inhibition of PYCR1 compared to mono-fluorinated derivatives due to enhanced binding affinity (IC50_{50} = 0.8 µM vs. 2.1 µM).
  • Toxicity Profile : Difluorinated compounds exhibit lower cytotoxicity (CC50_{50} > 100 µM) in HEK293 cells compared to chlorinated analogs (CC50_{50} = 25 µM) .

Q. What strategies resolve contradictions in reported synthetic yields (e.g., 60% vs. 85%)?

  • Byproduct Analysis : Use LC-MS to identify impurities (e.g., dimerization products) and adjust stoichiometry (e.g., excess itaconic acid).
  • Scale-Dependent Effects : Pilot studies show yields drop >20% at >10 g scale due to inefficient heat transfer; switch to flow chemistry for consistency .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,4-Difluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(2,4-Difluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid

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